molecular formula C19H19F3N4O3 B2383445 1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097894-48-7

1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2383445
CAS RN: 2097894-48-7
M. Wt: 408.381
InChI Key: QCHHJCCQWGIIOC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an indole group, a piperidine ring, and an imidazolidine-2,4-dione group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through multi-step organic reactions. For example, indole derivatives can be synthesized from 2-carboxylic acid . Imidazole derivatives have been synthesized from glyoxal and ammonia .


Molecular Structure Analysis

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The imidazolidine-2,4-dione group is a five-membered ring containing two nitrogen atoms and two carbonyl groups .

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds structurally related to 1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione have been synthesized and evaluated for their anticancer activity. For instance, derivatives synthesized through reactions involving thiazolidine-2,4-dione showed potent anticancer activity against human breast cancer cell lines, highlighting their potential as therapeutic agents (N. Kumar & Sanjay K. Sharma, 2022). Similarly, piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives were synthesized and evaluated for anticancer activity, demonstrating significant effects against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Sandeep Kumar et al., 2013).

Selective Serotonin 5-HT2 Antagonists

Research has also been conducted on compounds with a structural relationship to the given chemical, focusing on their potential as selective, centrally acting serotonin 5-HT2 antagonists. These compounds showed high potency and selectivity for 5-HT2 receptors, indicating their utility in treating disorders related to serotonin dysregulation (J. Perregaard et al., 1992).

Cytotoxicity and ROS Generation

Another area of interest is the synthesis of selenium-containing dispiro indolinones, which exhibit cytotoxic activity comparable to their oxygen and sulfur-containing derivatives. These compounds have shown considerable cytotoxicity against cancer cell lines and may increase the level of intracellular reactive oxygen species (ROS), suggesting a potential mechanism for their anticancer activity (V. Novotortsev et al., 2021).

properties

IUPAC Name

1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3/c20-19(21,22)11-26-16(27)10-25(18(26)29)14-4-7-24(8-5-14)17(28)13-1-2-15-12(9-13)3-6-23-15/h1-3,6,9,14,23H,4-5,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHHJCCQWGIIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC4=C(C=C3)NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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